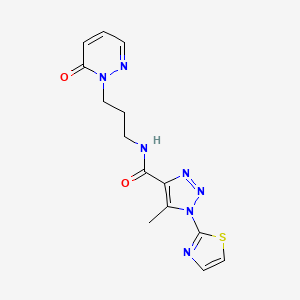![molecular formula C21H18N4O4 B2796462 6-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one CAS No. 1189912-64-8](/img/structure/B2796462.png)
6-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a benzo[d][1,3]dioxol-5-yl group, a 2-oxoethyl group, a propyl group, and a [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several heterocyclic rings. The benzo[d][1,3]dioxol-5-yl group is a fused ring system that includes an aromatic benzene ring and a 1,3-dioxole ring .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, the 2-oxoethyl group could undergo nucleophilic addition reactions, and the triazoloquinazolinone group could participate in a variety of reactions including ring-opening reactions .科学的研究の応用
Synthesis and Chemical Properties
Facile Synthetic Routes
A notable study presented a facile synthetic route for triazoloquinazolin-2(3H)-ones and their thio analogues, highlighting their potential as bronchodilators for asthma treatment (Rajan, Rao, Mogilaiah, & Prasad, 2002). This work underscores the versatility of the triazoloquinazoline scaffold in synthesizing compounds with significant pharmacological potential.
Novel Derivatives and Characterization
Research focused on the synthesis of novel triazoloquinazoline derivatives, employing various building blocks, demonstrated the chemical flexibility of this class. These compounds were characterized and confirmed by NMR, IR, and HREI-MS analyses, showcasing a broad spectrum of heterocyclic derivatives that could be synthesized from the triazoloquinazoline core (Al-Salahi, Marzouk, Ghabbour, & Kun, 2014).
Pharmacological Applications
Anticonvulsant Activity
A study on 6-alkyoxyltriazoloquinazoline derivatives revealed some compounds exhibiting positive anticonvulsant activity. This suggests that modifications to the triazoloquinazoline framework can lead to potent therapeutic agents for treating convulsive disorders (Zhang, Yang, Deng, & Quan, 2011).
将来の方向性
作用機序
Target of Action
HMS3524F05, also known as 6-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one, primarily targets the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and is implicated in the development of various cancers .
Mode of Action
HMS3524F05 interacts with the PCAF bromodomain, inhibiting its activity . This interaction disrupts the acetylation process, thereby altering gene expression and inhibiting the proliferation of cancer cells .
Biochemical Pathways
The inhibition of PCAF by HMS3524F05 affects multiple biochemical pathways involved in cell proliferation, differentiation, and apoptosis . The exact downstream effects are complex and depend on the specific cellular context, but generally result in the suppression of cancer cell growth .
Pharmacokinetics
The compound’s effectiveness against various cancer cell lines suggests it has favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
HMS3524F05 has demonstrated potent anticancer activity in vitro . It has shown effectiveness against various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, renal cancer, prostate cancer, and breast cancer .
生化学分析
Biochemical Properties
It is known that similar 1,2,4-triazoloquinazoline compounds interact with various enzymes and proteins . For instance, some of these compounds have been found to inhibit the PCAF bromodomain , which plays a crucial role in gene expression and cellular function .
Cellular Effects
Related 1,2,4-triazoloquinazoline compounds have shown significant anticancer activity against various human cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, renal cancer, prostate cancer, and breast cancer cell lines .
Molecular Mechanism
Similar 1,2,4-triazoloquinazoline compounds have been found to inhibit the PCAF bromodomain , suggesting that HMS3524F05 might exert its effects through similar mechanisms.
Temporal Effects in Laboratory Settings
Related 1,2,4-triazoloquinazoline compounds have shown stable and long-term effects on cellular function in in vitro studies .
Dosage Effects in Animal Models
The dosage effects of HMS3524F05 in animal models have not been reported. Related 1,2,4-triazoloquinazoline compounds have shown potent anticancer activity at various dosages .
Metabolic Pathways
Similar 1,2,4-triazoloquinazoline compounds have been found to interact with various enzymes and cofactors .
Transport and Distribution
Related 1,2,4-triazoloquinazoline compounds have been found to interact with various transporters and binding proteins .
Subcellular Localization
Similar 1,2,4-triazoloquinazoline compounds have been found to interact with various cellular compartments and organelles .
特性
IUPAC Name |
6-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4/c1-2-5-19-22-20-14-6-3-4-7-15(14)24(21(27)25(20)23-19)11-16(26)13-8-9-17-18(10-13)29-12-28-17/h3-4,6-10H,2,5,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRIJTDYOSQSDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN2C(=N1)C3=CC=CC=C3N(C2=O)CC(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}butanoate](/img/structure/B2796380.png)
![8-((2,5-Dimethylphenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2796381.png)

![1-methyl-4-(4-(4-nitrophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2796384.png)
![2-{[2,2'-bithiophene]-5-yl}-S-(3-fluorophenyl)-2-hydroxyethane-1-sulfonamido](/img/structure/B2796385.png)
![N-{[4-(4-fluorophenyl)-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide](/img/structure/B2796386.png)


![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2796392.png)
![(E)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2796393.png)


![N-phenyl-7-azabicyclo[2.2.1]heptane-7-carboxamide](/img/structure/B2796398.png)

